N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c1-10(16)14-9-13(17)15-5-4-12(11-3-2-7-20-11)21(18,19)8-6-15/h2-3,7,12H,4-6,8-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPBECUGGGXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the thiazepane ring, followed by the introduction of the thiophene group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.
Chemical Reactions Analysis
N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Systems
- 1,4-Thiazepan vs. Thiazolidinone/Thiazinanone: The target compound’s 1,4-thiazepan ring (7-membered) contrasts with smaller 5- or 6-membered rings in analogs like 2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) (5-membered thiazolidinone) .
- Sulfone Group :
The 1,1-dioxido modification increases polarity and oxidative stability compared to thioether-containing analogs (e.g., 1a in , which lacks sulfone groups) .
Substituent Effects
- Thiophen-2-yl Group: The thiophene moiety is shared with quinolone derivatives in (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones), where the 5-bromo substitution enhances antibacterial activity. The unsubstituted thiophen-2-yl group in the target compound may prioritize electronic effects over steric bulk .
- Acetamide Linkage: Similar to N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (13) (), the acetamide group facilitates hydrogen bonding, but the absence of a thioxo (C=S) group in the target compound may reduce electrophilicity .
Reaction Conditions and Yields
- Thiazepan Formation: The synthesis of the 1,4-thiazepan core likely involves cyclization steps, contrasting with thiazolidinone analogs (e.g., compounds 9–13 in ), which are formed via condensation of thioureas with maleimides or chloroacetyl chlorides .
- Solvent and Catalysts: uses 1,4-dioxane at 50°C for maleimide-thioacetamide reactions, while employs triethylamine in 1,4-dioxane for chloroacetyl chloride couplings.
Physicochemical Properties
Melting Points and Solubility
- Melting Points: Analogs in exhibit melting points ranging from 147°C (compound 11) to 206°C (compound 10).
- Solubility: The sulfone and acetamide groups likely improve aqueous solubility compared to hydrophobic analogs like N-(4-methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide () .
Spectroscopic Characterization
- 1H-NMR and MS :
The thiophen-2-yl protons (~δ 7.0–7.5 ppm) and sulfone-related deshielding effects would distinguish the target compound from analogs like 1a (), which lacks sulfone groups. MS data would confirm the molecular ion peak at m/z ~396 (calculated for C₁₅H₁₉N₂O₄S₂) .
Data Tables
Table 1: Structural Comparison
Biological Activity
N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The presence of thiophene groups and a dioxido moiety contributes to its unique chemical properties. The synthesis typically involves multi-step reactions starting from readily available precursors, often requiring specific catalysts and temperature controls to optimize yield and purity.
Biological Activity
The biological activity of this compound has been evaluated through various assays, particularly focusing on its inhibitory effects on enzymes such as acetylcholinesterase (AChE).
Inhibition of Acetylcholinesterase (AChE)
Recent studies have shown that compounds with similar structural motifs exhibit significant AChE inhibitory activity. For instance, derivatives with thiazole and thiazepane structures have demonstrated IC50 values indicating their potency as AChE inhibitors.
| Compound | IC50 (nM) | Relative Potency (%) |
|---|---|---|
| Compound 10 | 103.24 | >50 |
| Compound 16 | 108.94 | >50 |
| Other derivatives | 500.56 - 2000 | <25 |
These results suggest that the thiazepane moiety may enhance binding affinity to the AChE active site, potentially through hydrogen bonding and hydrophobic interactions.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. Molecular docking studies have indicated that the compound can adopt favorable orientations within the active sites of target enzymes, leading to effective inhibition.
Case Studies
Case Study 1: AChE Inhibition
In a comparative study involving several thiazole derivatives, it was found that those containing the thiazepane structure exhibited enhanced AChE inhibitory activities compared to their non-thiazepane counterparts. This highlights the significance of the thiazepane ring in modulating biological activity.
Case Study 2: Antitumor Activity
Preliminary investigations into the antitumor properties of similar compounds have shown promise in inhibiting cancer cell proliferation. Further studies are warranted to explore the specific pathways affected by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
